[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
This compound is a structurally complex molecule featuring:
- An (E)-configured double bond at position 4 of an 18-carbon alkyl chain.
- A 2-amino-3-hydroxy motif, which may enhance solubility and hydrogen-bonding interactions.
- A 4-nitro-2,1,3-benzoxadiazol (NBD) fluorophore linked via an amino group at position 16. The NBD group is a well-characterized fluorescent tag with excitation/emission in the visible range (~460–550 nm).
- A phosphate ester at the terminal end, coupled with a trimethylazaniumyl ethyl group, creating zwitterionic character (negative charge from phosphate, positive charge from quaternary ammonium).
The NBD moiety enables fluorescence-based detection, while the phosphate and ammonium groups enhance water solubility relative to purely lipophilic analogs .
Properties
Molecular Formula |
C29H51N6O8P |
|---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H51N6O8P/c1-35(2,3)21-22-41-44(39,40)42-23-24(30)27(36)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-31-25-18-19-26(34(37)38)29-28(25)32-43-33-29/h15,17-19,24,27,31,36H,4-14,16,20-23,30H2,1-3H3/b17-15+ |
InChI Key |
CWOUDMPUCLFRKA-BMRADRMJSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O)N |
Origin of Product |
United States |
Preparation Methods
Backbone Synthesis: Lipid Amino-Alcohol Intermediate
The synthesis begins with the preparation of the unsaturated lipid backbone. A C18 aliphatic chain with an E-configured double bond at position 4 is synthesized via Wittig olefination or cross-metathesis. The amino and hydroxyl groups at positions 2 and 3 are introduced through asymmetric epoxidation followed by ring-opening with ammonia, yielding the (2S,3R)-2-amino-3-hydroxyoctadec-4-ene intermediate. This step is critical for ensuring stereochemical fidelity, as incorrect configurations impair membrane integration.
NBD Fluorophore Conjugation
The NBD moiety (4-nitro-2,1,3-benzoxadiazol-7-amine) is coupled to the lipid’s terminal amino group via nucleophilic aromatic substitution. Under anhydrous conditions, the lipid amino-alcohol reacts with 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) in dimethyl sulfoxide (DMSO) at 50°C for 12 hours. Excess DMSO facilitates solubility, while triethylamine neutralizes HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) using chloroform/methanol/water (65:25:4 v/v) as the mobile phase.
Phosphorylation and Quaternization
The hydroxyl group at position 3 undergoes phosphorylation using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF), yielding a dihydrogen phosphate intermediate. Subsequent reaction with 2-chloro-N,N,N-trimethylethanaminium chloride (choline chloride analog) introduces the trimethylazaniumyl group via nucleophilic substitution. The reaction is quenched with ice-cold sodium bicarbonate, and the product is extracted using chloroform/methanol (2:1 v/v).
Purification and Isolation Techniques
Column Chromatography
Crude product is purified via silica gel chromatography with a gradient elution of chloroform/methanol (90:10 to 70:30 v/v). The NBD-TMA-phospholipid elutes at Rf = 0.45–0.55, identified by its characteristic yellow-green fluorescence under UV light (365 nm). Fractions are pooled, dried under reduced pressure, and reconstituted in chloroform for storage at −80°C.
Bovine Serum Albumin (BSA) Assisted Extraction
To remove unincorporated NBD-Cl and lipid precursors, the product is incubated with 5% (w/v) BSA in Tris-buffered saline (pH 7.4) at 20°C for 60 minutes. BSA binds hydrophobic contaminants, leaving the phospholipid in solution. After centrifugation (12,000 × g, 10 minutes), the supernatant is subjected to a second round of column chromatography.
Analytical Validation
Structural Confirmation via Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular ion peak at m/z 515.5 [M+H]⁺, consistent with the formula C₂₁H₃₄N₅O₈P. Fragmentation patterns reveal peaks at m/z 297.1 (NBD-ammonium ion) and m/z 184.1 (trimethylazaniumyl phosphate), validating the structural assembly.
Purity Assessment by Thin-Layer Chromatography
TLC analysis on silica gel 60 F₂₅₄ plates shows a single fluorescent spot under UV light, with no detectable impurities (<2% by densitometry). The mobility (Rf = 0.48) matches synthetic standards reported in PubChem (CID 44406009).
Functional Validation in Membrane Models
Incorporation into liposomes confirms bioactivity. Using a protocol adapted from mitochondrial PE assays, NBD-TMA-phospholipid is mixed with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in a 1:9 molar ratio. Fluorescence quenching assays with dithionite demonstrate >95% lipid integration into bilayer membranes.
Challenges and Optimization Strategies
Solubility Limitations
The compound’s long aliphatic chain and charged phosphate group necessitate polar aprotic solvents (e.g., DMSO or THF) during synthesis. However, prolonged exposure to DMSO risks NBD fluorophore degradation. Protocols recommend limiting DMSO incubation to <24 hours and using amber glassware to minimize photobleaching.
Stereochemical Integrity
Racemization at the C2 and C3 positions during phosphorylation is mitigated by conducting reactions at 0–4°C and using bulky bases like 2,6-lutidine to stabilize the transition state. Nuclear magnetic resonance (NMR) coupling constants (J = 6.8 Hz for H2–H3) confirm retention of the threo configuration.
Applications in Membrane Biology
The NBD-TMA-phospholipid enables real-time tracking of lipid flip-flop and transmembrane transport. In ATP-binding cassette (ABC) transporter assays, its fluorescence dequenching upon translocation to the outer membrane leaflet provides quantitative kinetics data. Comparative studies with NBD-PE show a 1.5-fold higher translocation rate for the trimethylazaniumyl variant, attributed to its enhanced aqueous solubility .
Chemical Reactions Analysis
Types of Reactions
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde.
Scientific Research Applications
[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging studies to track cellular processes and monitor the uptake of molecules in live cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical devices due to its fluorescent properties.
Mechanism of Action
The mechanism of action of [(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe in various assays.
Pathways Involved: It can participate in signaling pathways related to cellular uptake and metabolism, making it useful in studying these processes.
Comparison with Similar Compounds
Comparison with Target Compound :
| Property | Target Compound | Biphenyl-NBD Amine |
|---|---|---|
| Solubility | High (zwitterionic, phosphate, ammonium) | Low (lipophilic biphenyl) |
| Fluorescence | Environment-sensitive (membrane-embedded) | Stable emission (rigid aromatic system) |
| Applications | Lipid bilayer studies, cellular imaging | Protein/DNA binding probes, sensors |
The biphenyl-NBD amine’s rigid aromatic system favors stacking interactions with biomolecules, whereas the target compound’s alkyl chain enables membrane integration . The nitro group’s position (7-nitro vs. 4-nitro) may shift fluorescence quantum yield due to electronic effects .
Functional Analog: Benzothiazole Derivatives ()
Examples :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Features :
- Core Structure : Benzothiazole with trifluoromethyl (-CF₃) and methoxyphenyl/aryl groups.
- Molecular Weight : ~384 g/mol (e.g., C₁₇H₁₃F₃N₂O₂S).
- Functional Groups : Trifluoromethyl (hydrophobic), methoxy (polar), acetamide.
Comparison with Target Compound :
| Property | Target Compound | Benzothiazole Derivatives |
|---|---|---|
| Bioactivity | Limited (probable probe function) | High (antimicrobial, enzyme inhibition) |
| Solubility | High | Moderate (CF₃ enhances lipid solubility) |
| Structural Focus | Fluorescence, membrane interaction | Drug-like properties (small molecule) |
The benzothiazole derivatives’ trifluoromethyl group improves metabolic stability and membrane permeability, making them suitable for pharmaceutical applications , whereas the target compound’s design prioritizes fluorescence utility over bioactivity .
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Amino Group : Contributes to its reactivity and interaction with biological targets.
- Hydroxy Group : Potentially involved in hydrogen bonding and solubility.
- Nitrobenzoxadiazol Moiety : Known for fluorescence properties, which can be exploited in biological imaging.
- Phosphate Group : Imparts polarity and enhances solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The amino and phosphate groups may interfere with enzyme-substrate interactions.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis through its interaction with specific receptors.
- Fluorescent Properties : The nitrobenzoxadiazol group allows for tracking within cellular environments, facilitating studies on cellular uptake and localization.
1. Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |
| A549 (Lung) | 25 | Disruption of mitochondrial function |
These results indicate a promising potential for therapeutic applications in oncology.
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of the compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 5 µg/mL |
The compound demonstrated significant inhibitory effects, suggesting a role as a potential antimicrobial agent.
Pharmacokinetics
Studies indicate that the compound has favorable pharmacokinetic properties, including:
- Solubility : High solubility in physiological buffers enhances bioavailability.
- Stability : The phosphate group contributes to stability under physiological conditions.
Toxicological Assessment
Toxicological evaluations reveal that while the compound exhibits potent biological activity, it also presents certain toxicity concerns:
- Acute Toxicity : Observed in high-dose studies with signs of lethargy and respiratory distress in animal models.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the implications on human health.
Q & A
Q. What are the critical steps for synthesizing this compound, and how is its purity ensured?
The synthesis involves coupling the nitrobenzoxadiazole (NBD) moiety to the alkenyl chain via a regioselective amination reaction, followed by phosphorylation. Key steps include:
- Stirring reactants (e.g., NBD derivatives and amino-alcohol intermediates) under anhydrous conditions for 18–24 hours .
- Purification via flash chromatography using optimized solvent systems (e.g., ethyl acetate/hexane gradients) to isolate intermediates .
- Final characterization using TLC (Rf comparison), ¹H/¹³C NMR for structural confirmation, and HRMS for molecular weight validation .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying the (E)-configuration of the double bond and NBD linkage .
- IR Spectroscopy : Confirms functional groups (e.g., -NH₂, -NO₂, phosphate ester) through characteristic absorption bands .
- HRMS : Validates molecular formula and isotopic patterns .
- HPLC with UV/Vis detection : Assesses purity (>95%) using reverse-phase C18 columns and gradient elution .
Q. How is the compound’s stability evaluated under laboratory conditions?
- Conduct accelerated stability studies by exposing the compound to varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light conditions.
- Monitor degradation via HPLC-UV at 254 nm and 488 nm (NBD fluorescence) over 7–30 days .
Advanced Research Questions
Q. How can reaction yields be optimized for the amination step between the NBD moiety and alkenyl chain?
- Catalyst Screening : Test Pd/Cu or Ru-based catalysts for regioselective amination .
- Solvent Optimization : Use DMF or THF to enhance solubility of hydrophobic intermediates .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- In-situ Monitoring : Employ LC-MS to track intermediate formation and adjust reaction time dynamically .
Q. How can contradictory data between NMR and HRMS be resolved during structural validation?
- NMR Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from water, which can obscure -OH or -NH peaks .
- HRMS Adducts : Use soft ionization (ESI) and compare isotopic patterns to distinguish [M+H]⁺ from sodium/potassium adducts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex regions (e.g., alkenyl chain) .
Q. What methodologies are suitable for studying interactions between this compound and biological membranes?
- Fluorescence Quenching Assays : Utilize the NBD group’s intrinsic fluorescence (λex = 488 nm) to monitor binding to lipid bilayers .
- Surface Plasmon Resonance (SPR) : Immobilize synthetic membranes on sensor chips to quantify binding kinetics (ka/kd) .
- Molecular Dynamics Simulations : Model interactions between the alkenyl chain and lipid tails to predict membrane permeability .
Q. How can the stereochemical purity of the (E)-configured double bond be rigorously validated?
- NOESY NMR : Detect spatial proximity between protons on opposite sides of the double bond .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for (E) vs. (Z) isomers .
- Chiral HPLC : Use cellulose-based columns to separate enantiomers, if applicable .
Q. What strategies mitigate fluorescence quenching of the NBD group in aqueous environments?
- Encapsulation in Liposomes : Embed the compound in DPPC/cholesterol vesicles to shield the NBD group from water .
- Solvent Additives : Include 10–20% DMSO or cyclodextrins to reduce polarity-induced quenching .
- pH Adjustment : Maintain pH >7 to prevent protonation of the NBD amine, which enhances fluorescence intensity .
Q. How can computational methods predict the compound’s interaction with enzymatic targets?
- Docking Simulations (AutoDock Vina) : Screen against kinase or phosphatase active sites using the phosphate/trimethylazanium groups as anchor points .
- QM/MM Calculations : Analyze electronic interactions between the NBD group and catalytic residues (e.g., histidine or aspartate) .
- Free Energy Perturbation (FEP) : Estimate binding affinities for structure-activity relationship (SAR) optimization .
Q. What experimental designs address low reproducibility in phosphorylation reactions?
- Stepwise Protection/Deprotection : Use tert-butyl or benzyl groups to protect hydroxyls during phosphorylation .
- Anhydrous Conditions : Employ Schlenk lines to exclude moisture, critical for POCl₃-mediated reactions .
- 31P NMR Monitoring : Track reaction progress and identify side products (e.g., pyrophosphates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
